molecular formula C15H18N4O2 B1209974 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime

9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime

Cat. No. B1209974
M. Wt: 286.33 g/mol
InChI Key: PGSNERQBACUBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime is a pyridopyrimidine.

Scientific Research Applications

Chemical Structure and Properties

Research conducted by Hermecz et al. (1991) explored the unusual reactions of certain nitrogen bridgehead compounds, including derivatives of pyrido[1,2-a]pyrimidine. They discovered new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring systems, which provide insights into the chemical structure and properties of related compounds including 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime (Hermecz et al., 1991).

Antiallergic Properties

A study by Hermecz et al. (1984) revealed that certain 9-substituted pyridopyrimidinecarboxylic acids, structurally related to the chemical , displayed weak antiallergic activities. This suggests the potential of 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime in antiallergic applications (Hermecz et al., 1984).

Analgesic Properties

Ukrainets et al. (2015) examined the analgesic properties of compounds structurally similar to 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime. Their research suggests potential analgesic applications for this chemical, although more specific studies would be needed (Ukrainets et al., 2015).

HIV-1 Integrase Inhibition

Research by Kinzel et al. (2007) on the synthesis of tetrahydropyridopyrimidones, which are structurally related to the compound , identified potential applications as HIV-1 integrase inhibitors. This highlights a possible avenue for research into antiviral therapies using 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime (Kinzel et al., 2007).

Crystal Structure Analysis

The crystal structure of a compound similar to 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime was analyzed by Zhang et al. (2013). This study provides valuable information on the structural characteristics of such compounds, which could be relevant for further research into their applications (Zhang et al., 2013).

properties

Product Name

9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(hydroxyiminomethyl)-9-methyl-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H18N4O2/c1-11-6-5-9-19-13(11)17-14(12(10-16-21)15(19)20)18-7-3-2-4-8-18/h5-6,9-10,21H,2-4,7-8H2,1H3

InChI Key

PGSNERQBACUBBO-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)N3CCCCC3

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
Reactant of Route 2
Reactant of Route 2
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
Reactant of Route 3
Reactant of Route 3
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
Reactant of Route 4
Reactant of Route 4
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
Reactant of Route 5
Reactant of Route 5
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
Reactant of Route 6
9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.